4,4,4-trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}butanamide
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Overview
Description
4,4,4-Trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}butanamide is a synthetic organic compound characterized by the presence of trifluoromethyl, furan, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}butanamide typically involves multi-step organic reactions. One common approach is the reaction of 4,4,4-trifluorobutanoyl chloride with a thiophene derivative, followed by the introduction of a furan group through a nucleophilic substitution reaction. The reaction conditions often require the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}butanamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
4,4,4-Trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The furan and thiophene rings may participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione: Shares the trifluoromethyl and furan groups but lacks the thiophene ring.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Contains a phenyl group instead of the furan and thiophene rings.
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Features a naphthyl group in place of the furan and thiophene rings.
Uniqueness
4,4,4-Trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}butanamide is unique due to the combination of trifluoromethyl, furan, and thiophene groups in its structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4,4,4-trifluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2S/c14-13(15,16)3-1-12(18)17-6-11-5-10(8-20-11)9-2-4-19-7-9/h2,4-5,7-8H,1,3,6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKHRTSWACCMGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CSC(=C2)CNC(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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